tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a diazoacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a diazoacetylating agent. The reaction conditions often require the use of a base to facilitate the formation of the diazoacetyl group. The tert-butyl group is introduced through a tert-butyl esterification process, which can be achieved using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The diazoacetyl group can be oxidized to form different products.
Reduction: The compound can be reduced to remove the diazo group, leading to the formation of amines or other derivatives.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the diazo group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazoacetyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Tert-butyl (2R)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3S)-3-(2-diazoacetyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the diazoacetyl group. This combination of features makes it particularly useful in certain synthetic applications and research studies.
Properties
CAS No. |
2751603-56-0 |
---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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